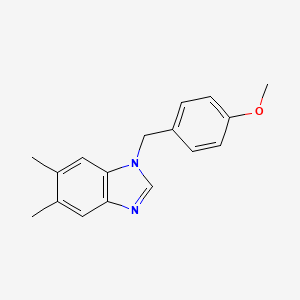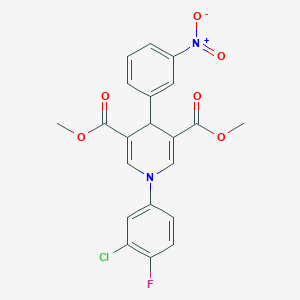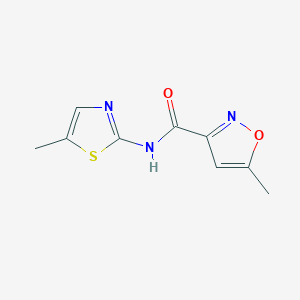![molecular formula C27H25ClN4O2 B4628770 2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4628770.png)
2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide
Übersicht
Beschreibung
"2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide" belongs to a class of compounds that are often explored for their pharmacological activities, including their interactions with various biological targets. The interest in these compounds lies in their complex molecular architecture, which allows for specific interactions with enzymes and receptors.
Synthesis Analysis
Synthesis of similar compounds involves multiple steps, including the formation of piperidine derivatives, which are then further modified through processes such as chlorination, amination, and the introduction of specific functional groups to achieve the desired molecular structure. For example, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives reveals the importance of substituent modification for activity enhancement (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family is characterized by the presence of piperidine and phthalazinyl groups. The structure-activity relationship (SAR) studies, such as those conducted on acetylcholinesterase inhibitors, highlight the impact of phenyl group introduction and the rigidity of the molecule on biological activity (Sugimoto et al., 1992).
Wissenschaftliche Forschungsanwendungen
Anti-Acetylcholinesterase Activity
Research on piperidine derivatives, including compounds structurally related to the given chemical, has shown significant anti-acetylcholinesterase (anti-AChE) activity. These studies reveal that specific modifications in the benzamide moiety can dramatically increase this activity, highlighting potential applications in the treatment of diseases characterized by cholinergic dysfunction, such as Alzheimer's disease. The introduction of bulky groups or certain substituents enhances the inhibitor potency against acetylcholinesterase, suggesting a path for developing novel antidementia agents (Sugimoto et al., 1990).
Synthesis and Structure-Activity Relationships
Further studies expand on the structure-activity relationships (SAR) of acetylcholinesterase inhibitors, exploring rigid analogues and the effect of phenyl groups on activity. These findings support the therapeutic potential of these compounds in enhancing cognitive functions through the modulation of acetylcholine levels in the brain, offering insights into the design of more effective AChE inhibitors (Sugimoto et al., 1992).
Heterocyclic Derivatives and Microwave-Assisted Synthesis
Investigations into the synthesis of new tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation have yielded compounds with potential pharmacological applications. This research demonstrates the versatility of such structures in generating diverse bioactive molecules, potentially useful in various therapeutic areas (Abdalha et al., 2011).
Serotonin Receptor Agonists
The design and synthesis of benzamide derivatives as serotonin 4 (5-HT4) receptor agonists have been explored, indicating the utility of these compounds in enhancing gastrointestinal motility. This research points to applications in treating gastrointestinal disorders by targeting the 5-HT4 receptor pathway, with potential improvements in bioavailability and pharmacological profile over existing treatments (Sonda et al., 2003).
Antiinflammatory Activity
The synthesis and evaluation of ibuprofen analogs, including those incorporating piperidine and related structures, have shown potent antiinflammatory activity. These findings suggest the relevance of such derivatives in developing new anti-inflammatory agents, with specific compounds displaying significant efficacy in preclinical models (Rajasekaran et al., 1999).
Eigenschaften
IUPAC Name |
2-chloro-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-piperidin-1-ylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O2/c1-31-27(34)20-10-4-3-9-19(20)25(30-31)18-13-14-24(32-15-7-2-8-16-32)23(17-18)29-26(33)21-11-5-6-12-22(21)28/h3-6,9-14,17H,2,7-8,15-16H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGLQSRIHYHWHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C3=CC(=C(C=C3)N4CCCCC4)NC(=O)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2-(piperidin-1-yl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(4-fluorophenyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4628692.png)

![4-bromo-2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B4628698.png)
![N-cyclopentyl-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4628709.png)
![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4628710.png)
![methyl 3-methyl-1-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4628717.png)

![1-[(3-chlorophenoxy)methyl]-N-(5-chloro-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4628725.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-methoxybenzamide](/img/structure/B4628739.png)

![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4628749.png)

![5-chloro-3-methyl-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B4628784.png)
![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(2-furyl)vinyl]-4-bromobenzamide](/img/structure/B4628787.png)